Caged fluorescein maleimide*
Description
Evolution of Photoactivatable Fluorophores in Biomedical Sciences
Photoactivatable fluorophores (PAFs), also known as caged fluorophores, are molecules that are initially non-fluorescent but can be converted to a fluorescent state upon irradiation with a specific wavelength of light. nih.govrsc.org The concept of caging fluorophores emerged in the 1980s, initially with the use of photolabile protecting groups like o-nitrobenzyl (CNB) and nitrophenyl ethyl (NPE) on nucleotides to study enzyme kinetics. This technology was later extended to fluorescent dyes, allowing for spatial control of their emission in microscopy. annualreviews.org
The development of PAFs has been driven by the need for high spatiotemporal resolution in tracking molecular and cellular dynamics. nih.govrsc.org The ability to precisely control the onset and location of fluorescence allows researchers to label specific cells, cellular structures, or biomolecules and track their movements and interactions in real-time. nih.gov Early work by researchers like Ware, Krafft, and Mitchison laid the foundation for the application of PAFs in biological research. nih.govrsc.org
A significant advancement in the field was the development of photoactivatable fluorescent proteins, such as PA-GFP, derived from the green fluorescent protein (GFP). nih.govrsc.org These genetically encoded PAFs can be fused to other proteins, enabling the study of protein dynamics within living cells. nih.gov However, small synthetic caged dyes like caged fluorescein (B123965) maleimide (B117702) continue to be essential tools due to their unique properties and applications. nih.govnih.gov The evolution of PAFs has led to the development of advanced imaging techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), which have broken the diffraction limit of light microscopy, enabling visualization of cellular structures with nanometer resolution. fsu.edunih.gov
Rationale for Caging Fluorescein in Research Applications
Fluorescein is a widely used fluorophore due to its high quantum yield and excitation/emission spectra that are compatible with standard fluorescence microscopy setups. nih.gov However, its continuous fluorescence can be a limitation in studies requiring precise temporal and spatial control over the signal. Caging fluorescein addresses this limitation by rendering it temporarily non-fluorescent. nih.govjneurosci.org
The "caging" process involves chemically modifying the fluorescein molecule with a photolabile protecting group. researchgate.net This group effectively quenches the fluorescence of the dye. rsc.org Upon exposure to a specific wavelength of light, typically in the UV range, the photolabile bond is cleaved, releasing the protecting group and restoring the native, highly fluorescent state of fluorescein. jneurosci.org This process is known as photoactivation or uncaging. nih.govfrontiersin.org
The primary advantage of using caged fluorescein is the ability to achieve spatiotemporal control over fluorescence. nih.govnih.gov Researchers can illuminate a specific region of interest within a cell or tissue, activating the fluorescence only in that area and at a desired time point. nih.gov This allows for the precise tracking of dynamic cellular processes, such as protein trafficking, receptor internalization, and cell migration, without the background noise from continuously emitting fluorophores. annualreviews.org Furthermore, caged compounds are generally biologically inert before photoactivation, minimizing potential perturbations to the system under study. nih.govjneurosci.org
| Feature | Description |
| Core Fluorophore | Fluorescein |
| Caging Mechanism | A photolabile protecting group suppresses fluorescence. researchgate.net |
| Activation | UV light cleaves the protecting group, restoring fluorescence. jneurosci.org |
| Primary Advantage | Spatiotemporal control of fluorescence for precise imaging. nih.govnih.gov |
Significance of Maleimide Functionalization in Bioconjugation Research
The maleimide group is a key functional component of caged fluorescein maleimide, enabling its covalent attachment to biomolecules. biotium.comwindows.net Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins. thermofisher.comatto-tec.com This reaction, a Michael addition, forms a stable thioether bond, effectively "tagging" the protein of interest with the caged fluorophore. biotium.comatto-tec.com
The high selectivity of the maleimide-thiol reaction is a major advantage in bioconjugation. windows.netthermofisher.com At neutral or slightly acidic pH (around 7.0-7.5), the reaction with thiols is highly favored over reactions with other nucleophilic groups present in proteins, such as amines (lysine) or hydroxyls (serine, threonine). biotium.comatto-tec.com This specificity allows for the targeted labeling of cysteine residues, which are often strategically located within a protein's structure or can be introduced at specific sites through genetic engineering. researchgate.net
The stability of the resulting thioether bond ensures that the fluorescent tag remains attached to the target molecule throughout the course of an experiment, even under various physiological conditions. thermofisher.comatto-tec.com This robust linkage is crucial for accurate tracking and imaging studies. uu.nl The operational simplicity and commercial availability of maleimide-functionalized reagents have made them a popular choice for a wide range of bioconjugation applications, including the preparation of antibody-drug conjugates and the labeling of proteins for fluorescence microscopy. nih.govacs.org
| Reaction Specificity | Target Functional Group | Resulting Bond | Key Advantages |
| High | Sulfhydryl (Thiol) | Stable Thioether | Selectivity at physiological pH, operational simplicity. biotium.comwindows.netthermofisher.comatto-tec.com |
Overview of Research Paradigms Employing Caged Fluorescein Maleimide
Caged fluorescein maleimide is a versatile tool employed in a variety of research paradigms to investigate complex biological questions. Its ability to provide precise control over fluorescence activation has made it particularly valuable in live-cell imaging and super-resolution microscopy.
One major application is in pulse-chase experiments to study protein dynamics. In this approach, a protein of interest is labeled with caged fluorescein maleimide. A specific population of these labeled proteins can then be "pulsed" with a focused beam of UV light, activating their fluorescence. The movement, trafficking, and turnover of this fluorescently tagged cohort can then be "chased" or tracked over time using live-cell imaging. This has been instrumental in understanding processes like receptor-mediated endocytosis and cytoskeletal dynamics.
In the field of neuroscience , caged compounds, including caged fluorescein, are used for the optical manipulation of neuronal circuits. frontiersin.org By uncaging fluorescent molecules at specific synapses or within defined neuronal compartments, researchers can map neural connections and study synaptic plasticity with high precision. jneurosci.org
Furthermore, caged fluorescein maleimide is utilized in super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM). In PALM, the stochastic photoactivation of individual fluorophores allows for their precise localization, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light. This has provided unprecedented insights into the nanoscale organization of cellular structures.
The use of caged fluorescein maleimide also extends to in situ bioconjugation , where the probe is used to label proteins within their native cellular environment. acs.org This allows for the study of protein function and interactions without the need for protein purification and in vitro labeling, providing a more accurate representation of cellular processes.
Structure
2D Structure
Properties
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Design Principles of Caged Fluorescein Maleimide
Strategies for Caging Fluorescein (B123965) Derivatives
The core principle of a caged fluorophore is the reversible suppression of its fluorescence. This is achieved by chemically modifying the fluorescein structure with a photolabile protecting group (PPG), often referred to as a "caging group." uni-frankfurt.dewiley-vch.de The cage perturbs the electronic structure of the fluorophore, rendering it non-fluorescent until a specific light stimulus triggers the cleavage of the PPG, restoring the native, fluorescent form of the dye.
Common Photolabile Caging Groups and Their Chemical Attachment
A variety of photolabile protecting groups have been developed for caging fluorescein and other fluorophores. rsc.org Among the most widely utilized are derivatives of o-nitrobenzyl compounds. wiley-vch.dersc.org These groups are typically attached to the fluorescein core via its phenolic hydroxyl groups, locking the molecule in a non-fluorescent lactone form. wiley-vch.de
Key examples of photolabile caging groups include:
o-Nitrobenzyl (NB) : One of the earliest and most fundamental caging groups. wiley-vch.de
4,5-Dimethoxy-2-nitrobenzyl (DMNB) : This derivative exhibits absorption at longer wavelengths (around 355 nm) compared to the parent NB group, which can be advantageous for certain applications. wiley-vch.dethermofisher.com
1-(2-Nitrophenyl)ethyl (NPE) : Offers similar properties to other nitrobenzyl cages and is cleaved by UV light. wiley-vch.dethermofisher.com
α-Carboxy-2-nitrobenzyl (CNB) : Probes caged with CNB often display favorable characteristics such as good water solubility and high photolysis quantum yields. thermofisher.com
5-Carboxymethoxy-2-nitrobenzyl (CMNB) : This group also enhances water solubility and has an intermediate absorption maximum (~310 nm). thermofisher.comresearchgate.net
Azidomethyl group : A smaller photolabile group that can be removed by photoirradiation, leading to the formation of a nitrene intermediate that ultimately hydrolyzes to release the uncaged molecule. rsc.org
The chemical attachment of these caging groups to fluorescein is often achieved through alkylation of the phenolic hydroxyl groups of the fluorescein molecule. For instance, caged fluorescein can be synthesized by reacting fluorescein with a 2-nitrobenzyl derivative. Another approach involves a Mitsunobu coupling reaction for the efficient incorporation of the caging group as an ether derivative.
Table 1: Common Photolabile Caging Groups for Fluorescein
| Caging Group | Abbreviation | Key Features |
|---|---|---|
| o-Nitrobenzyl | NB | Foundational caging group. wiley-vch.de |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Longer wavelength absorption (~355 nm). wiley-vch.dethermofisher.com |
| 1-(2-Nitrophenyl)ethyl | NPE | Cleavable with UV light (≤360 nm). wiley-vch.dethermofisher.com |
| α-Carboxy-2-nitrobenzyl | CNB | Good water solubility, high quantum yields. thermofisher.com |
| 5-Carboxymethoxy-2-nitrobenzyl | CMNB | Imparts water solubility, intermediate absorption max. thermofisher.comresearchgate.net |
| Azidomethyl | - | Small photolabile protecting group. rsc.org |
Molecular Design for Fluorescence Quenching in the Caged State
The suppression of fluorescence in the caged state is a critical design feature. This quenching is primarily achieved through two mechanisms: disruption of the fluorophore's resonant structure and photoinduced electron transfer (PeT).
By attaching caging groups to the phenolic oxygens of fluorescein, the molecule is locked into a closed, non-fluorescent lactone configuration. wiley-vch.de This prevents the formation of the extended π-electron system of the xanthene core, which is essential for fluorescence.
Furthermore, many caging groups, particularly nitroaromatics, act as quenchers through a process called photoinduced electron transfer (PeT). nih.govnih.govedinst.com In this mechanism, upon excitation of the fluorophore, an electron is transferred from the excited fluorophore to the electron-accepting caging group. researchgate.net This non-radiative decay pathway effectively prevents the emission of a photon, thus quenching the fluorescence. nih.gov Theoretical calculations have supported the role of PeT in the fluorescence quenching of thio-caged fluorophores as well. nih.gov The efficiency of PeT-based quenching can be rationally designed by modulating the electronic properties of the caging group and its linkage to the fluorophore. ebrary.net
Incorporation of the Maleimide (B117702) Moiety
The maleimide group is a key functional handle that allows for the specific and efficient labeling of target molecules, particularly proteins. nih.gov Maleimides react selectively with thiol (sulfhydryl) groups, such as those found in cysteine residues, via a Michael addition reaction to form a stable thioether bond. mdpi.comnih.gov This reaction is highly specific for thiols within a pH range of 6.5-7.5. mdpi.combroadpharm.com
Linker Chemistry and Structural Variations (e.g., Polyethylene (B3416737) Glycolylation)
The maleimide group is often attached to the caged fluorescein core via a linker. The nature of this linker can significantly influence the properties of the final conjugate, such as its solubility and biocompatibility.
One common strategy is the use of polyethylene glycol (PEG) linkers, a process known as PEGylation. nih.gov Incorporating a PEG chain can enhance the aqueous solubility of the caged fluorescein maleimide construct and can also shield the molecule from the immune system, reducing immunogenicity. The length and structure of the PEG linker can be varied to optimize these properties for specific applications. For example, maleimide-PEG-modified liposomes have been developed for advanced drug delivery. nih.gov
Besides PEG, other types of linkers, such as simple alkyl chains, can be used. For instance, a pyrene (B120774) maleimide with a 4-carbon methylene (B1212753) linker was synthesized to increase the sampling distance for excimer formation in fluorescence-based proximity assays. researchgate.net
Synthetic Methodologies for Caged Fluorescein Maleimide Constructs
The synthesis of caged fluorescein maleimide involves a multi-step process that combines the caging of the fluorescein core with the introduction of the maleimide functionality.
Chemical Reactions for Caging and Maleimide Functionalization
The synthesis typically begins with the fluorescein scaffold. The caging groups are introduced, as described in section 2.1.1, often through alkylation of the phenolic hydroxyls.
The maleimide moiety can be incorporated in several ways. One approach involves the synthesis of a maleimide precursor, such as maleimide acid chloride, which is then reacted with a functional group on the fluorescein derivative. This reaction is often carried out in a controlled environment, using solvents like tetrahydrofuran (B95107) (THF) and pyridine (B92270) at low temperatures (e.g., below 0°C) to prevent unwanted side reactions.
An alternative strategy for maleimide conjugation is the use of succinimidyl esters (SE). For example, a CMNB-caged carboxyfluorescein SE can react with a primary amine on a target molecule to introduce the maleimide group. thermofisher.com This method avoids the harsher conditions associated with acid chlorides but requires anhydrous solvents like DMSO or DMF to maintain the stability of the ester.
In some cases, the maleimide group itself can be protected during the synthesis of the oligonucleotide to which it will be attached. For instance, a maleimide-2,5-dimethylfuran cycloadduct can be used, which is stable to the deprotection conditions of the oligonucleotide synthesis. The maleimide is then deprotected in a final step. glenresearch.com
The final product is typically purified using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), to separate the desired caged fluorescein maleimide from unreacted starting materials and byproducts.
Photochemical Mechanisms and Uncaging Kinetics
Mechanisms of Photo-Uncaging in Fluorescein (B123965) Derivatives
The core principle behind caged compounds lies in the chemical modification of a molecule to render it inactive, with the ability to restore its function through an external trigger, in this case, light. The uncaging process involves the photochemically-driven cleavage of a protective group, known as the "caging" group.
Photolytic Cleavage Pathways
The uncaging of fluorescein maleimide (B117702) is initiated by the absorption of light, which triggers a photolytic cleavage reaction. A widely used class of caging groups are o-nitrobenzyl derivatives. researchgate.net Upon exposure to ultraviolet (UV) light, typically below 360 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement to form an aci-nitro intermediate. This intermediate is unstable and rapidly leads to the cleavage of the bond connecting the caging group to the fluorescein molecule, thereby releasing the active and fluorescent form of the dye. researchgate.net This process effectively breaks the "cage" and liberates the fluorescein.
Wavelength-Dependent Photoactivation and Uncaging Cross Sections
The efficiency with which light can uncage a fluorescein derivative is highly dependent on the wavelength of the incident photons. This relationship is a key parameter for the practical application of these probes in biological imaging.
Single-Photon vs. Two-Photon Uncaging Efficiencies
Caged fluorescein maleimide can be activated through either a single-photon or a two-photon absorption process. nih.govnih.gov
Single-photon uncaging typically employs UV light (around 350 nm) to directly excite the photolabile caging group. rsc.org While efficient, UV light has limited penetration depth in biological tissues and can be phototoxic with prolonged exposure. nih.gov
Two-photon uncaging utilizes near-infrared (NIR) light (around 740 nm). nih.gov In this non-linear process, the molecule simultaneously absorbs two lower-energy photons to achieve the same excited state as with a single UV photon. researchgate.net This technique offers significant advantages, including deeper tissue penetration, reduced light scattering, and highly localized activation within the focal point of the laser, which minimizes off-target effects and photodamage. microscopyu.com
The efficiency of these processes is quantified by the uncaging cross-section, measured in Göppert-Mayer (GM) units for two-photon absorption. frontiersin.org While single-photon uncaging can be highly efficient at the optimal UV wavelength, two-photon uncaging provides superior spatial control, a crucial feature for high-resolution imaging applications. microscopyu.com
Photophysical Characteristics of Uncaged Fluorescein
The removal of the caging group leads to a dramatic and measurable change in the photophysical properties of the fluorescein molecule, which is the basis of its utility as a fluorescent probe.
Fluorescence Enhancement Upon Uncaging
The most significant change upon uncaging is the substantial increase in fluorescence. frontiersin.org Once the quenching effect of the caging group is eliminated, the fluorescein molecule regains its inherent ability to fluoresce brightly. This "turn-on" of fluorescence can result in an increase in emission intensity by several orders of magnitude. researchgate.net The uncaged fluorescein exhibits its characteristic excitation and emission maxima, typically around 492-494 nm and 515-518 nm, respectively, with a high fluorescence quantum yield of approximately 0.93 in aqueous environments. This significant fluorescence enhancement provides a high signal-to-noise ratio, which is essential for sensitive detection in biological experiments. nih.gov
| Property | Caged Fluorescein Maleimide | Uncaged Fluorescein |
| Fluorescence | Quenched/Minimal | Bright Green |
| Excitation Maximum (λex) | N/A | ~492–494 nm |
| Emission Maximum (λem) | N/A | ~515–518 nm |
| Fluorescence Quantum Yield (Φf) | ~0 | ~0.93 |
| Data sourced from multiple research findings. |
Bioconjugation Strategies Utilizing the Maleimide Moiety
Maleimide-Thiol Michael Addition Reaction Chemistry
The primary mechanism by which maleimides achieve bioconjugation is through the Michael addition reaction with thiol groups. researchgate.netlifetein.com This reaction is highly favored in biological systems due to the specific reactivity of the maleimide's electron-deficient double bond with the nucleophilic thiol group found in cysteine residues. researchgate.netlifetein.com The resulting thioether bond is generally stable, ensuring a durable linkage between the probe and the target biomolecule. rsc.org
Reaction Selectivity and Efficiency with Cysteine Residues
The maleimide-thiol reaction is renowned for its high chemoselectivity. researchgate.net At a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than with amines, such as the side chain of lysine. rsc.orgresearchgate.net This specificity allows for the targeted labeling of cysteine residues, which are relatively rare in proteins, minimizing non-specific modifications. nih.govacs.org The efficiency of the reaction is also notable, with rapid kinetics leading to high yields of the desired conjugate. nih.gov However, it is important to note that under certain conditions, such as a more alkaline pH, the maleimide (B117702) group can also react with primary amines. nih.gov
pH Dependence and Optimal Reaction Conditions
The rate of the maleimide-thiol Michael addition is significantly influenced by pH. nih.gov The reaction is most efficient in the pH range of 6.5 to 7.5. rsc.orgresearchgate.net Within this range, the thiol group exists in a partially deprotonated state as a thiolate anion, which is a more potent nucleophile for attacking the maleimide ring. researchgate.net At pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction. researchgate.net Conversely, at pH levels above 7.5, the hydrolysis of the maleimide ring to an unreactive maleamic acid becomes more pronounced, reducing the availability of the maleimide for conjugation. uu.nl Furthermore, at basic pH, the potential for side reactions, such as thiazine (B8601807) formation when labeling N-terminal cysteines, increases. nih.govbachem.com Therefore, maintaining the pH within the optimal range is critical for achieving high-yield and specific bioconjugation.
| Parameter | Optimal Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines. rsc.orgresearchgate.net |
| Temperature | Room Temperature | Sufficient for efficient reaction without promoting degradation of reactants or products. uu.nl |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Effectively reduces disulfide bonds to free thiols without containing a thiol group itself, thus not competing in the conjugation reaction. nih.gov |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Maintains the native conformation of biomolecules and facilitates the reaction. lifetein.com |
Site-Specific Protein Labeling with Caged Fluorescein (B123965) Maleimide
The ability to label proteins at specific sites with probes like caged fluorescein maleimide is crucial for studying protein function, localization, and dynamics. acs.org The maleimide moiety provides a powerful tool for achieving this site-specificity, primarily by targeting cysteine residues. nih.gov
N-Terminal Modification Approaches for Bioconjugation
Targeting the N-terminus of a protein offers another avenue for site-specific labeling. tufts.edu While direct reaction of maleimides with the N-terminal amine is generally less efficient and selective than with thiols, several strategies have been developed to achieve N-terminal modification. nih.govchemrxiv.org One method involves a copper(II)-mediated [3+2] cycloaddition reaction between a maleimide and a 2-pyridinecarboxaldehyde (B72084) derivative, which can selectively modify the N-terminus of a protein under mild, non-denaturing conditions. nih.govchemrxiv.org Another approach involves first modifying the N-terminus to introduce a unique reactive group, which can then be targeted for conjugation. For instance, a biomimetic transamination reaction can introduce a ketone or aldehyde at the N-terminus, providing a unique chemical handle for subsequent labeling. tufts.edu In cases where a protein contains both an N-terminal amine and a cysteine residue, the cysteine can be temporarily protected, allowing for selective modification of the N-terminus, followed by deprotection and subsequent labeling of the cysteine. acs.org
Conjugation to Other Biomolecules (e.g., Peptides, Nucleic Acids)
The utility of maleimide chemistry extends beyond proteins to the labeling of other important biomolecules such as peptides and nucleic acids. researchgate.netnih.gov Peptides containing a cysteine residue can be readily and selectively labeled with maleimide-functionalized probes. lifetein.com This is particularly useful for creating fluorescently tagged peptides for use in various assays and imaging applications.
Similarly, nucleic acids can be modified with maleimides. nih.gov This is typically achieved by first introducing a thiol group into the oligonucleotide or peptide nucleic acid (PNA) structure during solid-phase synthesis. nih.govmdpi.com The thiol-modified nucleic acid can then be conjugated to a maleimide probe in solution. mdpi.com Protected maleimides can also be incorporated directly into the nucleic acid sequence during synthesis, with deprotection and conjugation occurring in a subsequent step. nih.govmdpi.com This allows for the precise placement of the label at virtually any position within the oligonucleotide or PNA strand. nih.gov
| Biomolecule | Conjugation Strategy | Key Considerations |
| Peptides | Direct reaction with cysteine residues. | Ensure the peptide contains a free thiol. The reaction is typically straightforward and efficient. lifetein.com |
| Nucleic Acids (Oligonucleotides, PNAs) | Introduction of a thiol group during synthesis, followed by reaction with maleimide. Alternatively, incorporation of a protected maleimide during synthesis. | Solid-phase synthesis allows for precise placement of the thiol or protected maleimide. Deprotection conditions for protected maleimides must be compatible with the nucleic acid. nih.govmdpi.com |
Stability and Reversibility of Maleimide Conjugates in Biological Contexts
While the thioether bond formed between a maleimide and a thiol is generally considered stable, its robustness in complex biological environments is a critical consideration. The resulting thiosuccinimide linkage can, under certain conditions, undergo a reverse Michael addition, leading to deconjugation. axispharm.comulisboa.pt
This reversibility can be influenced by the presence of other thiols in the biological milieu, such as the highly abundant glutathione (B108866) (GSH). nih.govd-nb.info The thiosuccinimide adduct can undergo thiol exchange, where the original bond is cleaved and the maleimide is transferred to another thiol-containing molecule. nih.gov This can be a drawback in applications requiring long-term stability, such as in the development of antibody-drug conjugates (ADCs), where premature release of the drug can lead to off-target effects. ucl.ac.ukaxispharm.com
However, two competing reactions affect the stability of the conjugate:
Retro-Michael Reaction (Reversibility) : The thioether bond breaks, reverting to the original thiol and maleimide. This process is slow but can be significant over time, especially in highly reducing environments. springernature.comnih.gov
Hydrolysis (Stabilization) : The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, effectively "locking" the conjugate and making the linkage permanent. ucl.ac.ukspringernature.comulisboa.pt
The rate of these competing reactions is influenced by the chemical structure of the maleimide and the local microenvironment. ucl.ac.uk Researchers have developed strategies to control this stability. For instance, using maleimides with electron-withdrawing N-substituents can greatly accelerate the stabilizing hydrolysis reaction. acs.org This allows for the creation of conjugates that can be intentionally and rapidly stabilized after the initial conjugation step, ensuring long-term stability for in vivo applications. acs.orgrsc.org
Advanced Applications in Biological Imaging and Spatiotemporal Control
Spatiotemporal Control of Molecular Processes in Cellular Systems
The defining feature of caged fluorescein (B123965) maleimide (B117702) is its photoactivatable nature. The "caged" form of the molecule is non-fluorescent until it is exposed to a specific wavelength of light, typically in the UV range. researchgate.netnih.gov This "uncaging" process removes a photolabile protecting group, thereby activating the fluorescence of the fluorescein molecule. nih.gov This ability to control fluorescence activation in both time and space provides a significant advantage for studying dynamic cellular events. mdpi.com The maleimide group further enhances its utility by enabling covalent attachment to thiol groups, commonly found in cysteine residues of proteins.
The precise control offered by photoactivation allows researchers to label specific proteins or structures within defined subcellular compartments. By focusing a UV laser on a region of interest, caged fluorescein maleimide molecules in that specific area can be uncaged, leading to localized fluorescence. This technique is invaluable for highlighting and tracking molecules within organelles or other cellular microdomains. acs.org For instance, researchers have successfully used caged fluorescein maleimide to label proteins on the surface of live cells, providing insights into the spatial organization of membrane proteins. The ability to achieve spatial and temporal control over the generation of a cell-permeant label can be accomplished with brief, focused UV irradiation. acs.org This targeted labeling approach minimizes background fluorescence from other areas of the cell, enhancing the signal-to-noise ratio and enabling clearer visualization of the structures of interest.
The ability to initiate fluorescence at a specific time point makes caged fluorescein maleimide an excellent tool for tracking the movement and interactions of biomolecules in real-time. mdpi.com Once activated, the fluorescently tagged molecules can be followed using various microscopy techniques to study processes such as protein trafficking, receptor internalization, and cytoskeletal dynamics. This dynamic tracking provides crucial information about the kinetics and pathways of molecular processes within the complex and crowded environment of a living cell. The high temporal resolution afforded by photoactivation allows for the observation of rapid cellular events that would be missed with conventional labeling methods.
Localized Photoactivation for Targeted Labeling within Subcellular Compartments
Super-Resolution Microscopy (SRM) with Caged Fluorescein Maleimide
The advent of super-resolution microscopy (SRM) has broken the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. sigmaaldrich.com Caged fluorescein maleimide, with its photoactivatable properties, is well-suited for several SRM techniques. sigmaaldrich.com The ability to control the activation of single molecules is a key principle behind many SRM methods. sigmaaldrich.com
Photoactivated Localization Microscopy (PALM) is a single-molecule localization microscopy (SMLM) technique that relies on the sequential activation and localization of individual photoactivatable fluorophores to construct a super-resolved image. nih.gov Caged fluorescein maleimide can be used in PALM experiments, where a low-power UV laser is used to sparsely and stochastically activate a small subset of the caged molecules at any given time. These individual fluorescent molecules are then imaged and their precise locations are determined before they photobleach. By repeating this process over thousands of frames, a high-resolution image of the labeled structure is reconstructed. nih.gov The use of caged dyes like fluorescein maleimide has been a foundational aspect of PALM, enabling the visualization of protein distributions at a resolution far exceeding that of conventional fluorescence microscopy. nih.govrsc.org
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. svi.nl While STED does not inherently require photoactivation, the use of caged fluorophores can offer advantages. For instance, caging can help to reduce background fluorescence and phototoxicity by ensuring that only the molecules in the region of interest are fluorescently active. Some advanced STED techniques, like gated STED, can benefit from the specific photophysical properties of certain dyes. svi.nl The compatibility of photoactivatable dyes with STED microscopy has been demonstrated, allowing for multicolor and high-resolution imaging. acs.org
MINFLUX (Minimal Photon Fluxes) and MINSTED (Stimulated Emission Depletion) are more recent nanoscopy techniques that have pushed the boundaries of spatial resolution down to the single-nanometer scale. nih.gov These methods combine elements of both PALM/STORM and STED. MINFLUX, for example, uses a donut-shaped excitation beam to localize single molecules with extremely high precision. nih.gov Caged fluorophores are valuable for these techniques because they allow for the sparse activation of individual molecules, a prerequisite for single-molecule localization. mpg.deresearchgate.net The ability to control the "on-switching" of fluorescence with light is a powerful feature for these advanced imaging modalities. mpg.de Research has shown that caged dyes are applicable across leading fluorescence nanoscopy modalities, including MINFLUX and MINSTED, enabling the localization of individual fluorophores with a precision of less than 3 nm. acs.orgmpg.de
Integration with Stimulated Emission Depletion (STED) Microscopy
Investigation of Protein Dynamics and Interactions
The capacity to control the fluorescence of caged fluorescein maleimide with spatiotemporal precision makes it an invaluable tool for dissecting the complex and transient world of protein dynamics and interactions within living cells. By attaching this photoactivatable probe to specific proteins, researchers can optically "tag" and track protein populations, shedding light on their movement, turnover, and binding events in real-time. The maleimide group facilitates covalent attachment to cysteine residues, which can be introduced at specific sites in a protein of interest, while the caging group keeps the fluorescein dark until it is intentionally activated by a pulse of UV light. This allows for the precise initiation of fluorescence at a desired time and location, enabling the study of dynamic processes without the background noise of continuously fluorescent probes.
Förster Resonance Energy Transfer (FRET) Studies
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. dtic.mil It is a powerful tool for measuring distances on the nanometer scale (typically 2-10 nm), making it ideal for studying conformational changes in proteins and protein-protein interactions. acs.orgnih.gov In a typical FRET experiment, a donor fluorophore is excited and, if a suitable acceptor fluorophore is in close proximity, a portion of the donor's excitation energy is non-radiatively transferred to the acceptor, which then fluoresces. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor. dtic.mil
The use of caged fluorophores, a technique dubbed "caged FRET," adds a layer of control to these experiments. acs.orgresearchgate.net By using a caged fluorophore as the donor or acceptor, the FRET process can be initiated at a specific time by a pulse of UV light. This is particularly useful for studying complex systems with multiple labeled components or for dissecting specific steps in a dynamic process. For instance, caged fluorescein maleimide can be used as a FRET donor. A protein of interest can be labeled with both the caged fluorescein maleimide and a suitable acceptor fluorophore (e.g., a rhodamine derivative). dtic.mil Before photoactivation, no FRET occurs. Upon uncaging the fluorescein with a UV laser, its fluorescence is switched on, and if it is in close proximity to the acceptor, FRET will be observed. This allows for the temporal separation of labeling and measurement, which can be critical for studying weak or transient interactions. researchgate.net
A hypothetical study on the conformational change of a protein like Maltose-Binding Protein (MalE) upon ligand binding could utilize caged fluorescein maleimide. By labeling two different sites on the protein with caged fluorescein maleimide (donor) and an acceptor dye, the change in FRET efficiency upon addition of maltose (B56501) can be measured. This provides quantitative data on the distance change between the two labeled sites, revealing the nature of the conformational shift. nih.gov
| Protein State | Mean FRET Efficiency (E) | Calculated Inter-dye Distance (Å) | Reference |
|---|---|---|---|
| Apo (ligand-free) | 0.49 ± 0.06 | ~60 | nih.gov |
| Holo (ligand-bound) | 0.67 ± 0.05 | ~50 | nih.gov |
Fluorescence Recovery After Photobleaching (FRAP) Analyses
Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to measure the dynamics of fluorescently labeled molecules in living cells. numberanalytics.com In a typical FRAP experiment, a high-intensity laser is used to irreversibly photobleach the fluorophores in a specific region of interest (ROI). The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached molecules from the surroundings, is monitored over time. dtic.mil The rate of this recovery provides information about the mobility of the fluorescently labeled molecules, from which parameters like the diffusion coefficient can be derived. nih.govplos.org
The advent of photoactivatable probes like caged fluorescein maleimide has led to the development of a related technique known as inverse FRAP (iFRAP) or photoactivation of fluorescence (PAF). nih.gov In iFRAP, instead of bleaching a fluorescent population, a population of molecules labeled with a caged fluorophore is photoactivated in a specific ROI. The movement of these newly fluorescent molecules out of the activated region is then tracked over time. youtube.com This approach offers a higher signal-to-noise ratio compared to conventional FRAP, as it involves measuring the appearance of a bright signal against a dark background. nih.gov
For example, to study the mobility of a membrane protein, the protein can be labeled with caged fluorescein maleimide. A defined area of the cell membrane is then irradiated with UV light to uncage the fluorescein. The subsequent spread of the fluorescence signal from the activated region provides a direct measure of the protein's lateral diffusion within the membrane. By analyzing the fluorescence recovery profile, the diffusion coefficient and the mobile fraction of the protein can be determined. elifesciences.orgresearchgate.net
| Molecule/Structure | Diffusion Coefficient (D) (µm²/s) | Environment | Reference |
|---|---|---|---|
| GFP Monomer | 20 - 25 | Cytoplasm | nih.gov |
| Lipid (DOPE-Rho) | 1.9 ± 0.3 | Supported Lipid Bilayer | plos.org |
| Membrane Protein (hypothetical) | 0.1 - 1.0 | Plasma Membrane | elifesciences.org |
Cell Lineage Tracing in Developmental Biology
Understanding how a single fertilized egg develops into a complex organism with a multitude of specialized cells is a central question in developmental biology. Cell lineage tracing is a fundamental technique used to map the fate of individual cells and their progeny during development. thermofisher.com Caged fluorescent dyes, including caged fluorescein, have proven to be powerful tools for this purpose due to the ability to label specific cells with high spatiotemporal resolution. nih.govresearchgate.net
In a typical cell lineage tracing experiment, a caged fluorophore, often conjugated to a high molecular weight, cell-impermeant molecule like dextran, is microinjected into a single cell of an early-stage embryo, such as that of a zebrafish. youtube.comresearchgate.net The caged fluorescein remains non-fluorescent and confined to the injected cell and its descendants. At a later developmental stage, a focused beam of UV light is used to uncage the fluorescein within a single cell or a small group of cells of interest. researchgate.net The now fluorescently labeled cell and all of its subsequent progeny can be tracked over time using fluorescence microscopy, providing a detailed map of its contribution to various tissues and organs. nih.gov
The use of caged fluorescein offers several advantages over other lineage tracing methods. The timing of labeling is precisely controlled by the light activation, and the high spatial resolution of laser-based uncaging allows for the labeling of individual cells even deep within the embryo. researchgate.netnih.gov Furthermore, the uncaged fluorescein epitope can be detected with antibodies, allowing for signal amplification and correlation with other molecular markers. researchgate.net
Real-time Monitoring of Intracellular Physiochemical Parameters (e.g., pH, Ion Concentrations, Membrane Potential)
The ability to measure and monitor the physiochemical environment within living cells is crucial for understanding a wide range of cellular processes. Caged fluorophores like caged fluorescein maleimide can be employed in conjunction with various fluorescent sensors to provide spatiotemporal control over the monitoring of parameters such as pH, ion concentrations, and membrane potential. nih.gov
While caged fluorescein itself is not typically the primary sensor for these parameters, its photoactivation can be used to initiate a measurement in a specific location or to colocalize a sensor with a particular event. For instance, the fluorescence of fluorescein is known to be sensitive to pH. researchgate.net This property can be exploited to gain insights into the pH of specific intracellular compartments. A protein that traffics to an acidic organelle, such as a lysosome, could be labeled with caged fluorescein maleimide. Upon photoactivation within the organelle, the fluorescence intensity or spectrum of the uncaged fluorescein could provide an estimate of the local pH. researchgate.netnih.gov
Similarly, caged fluorescein maleimide can be used to tag proteins or molecules that are involved in ion transport or changes in membrane potential. For example, in studies of ion channels, a channel protein could be labeled with caged fluorescein maleimide. Photoactivation of the fluorescein would allow researchers to confirm the location of the channel while simultaneously using a specific ion-sensitive dye to measure local ion concentration changes upon channel gating.
The monitoring of membrane potential changes can also be approached using FRET-based methods. nih.gov A pair of donor and acceptor fluorophores, one of which could be a caged dye, can be targeted to the plasma membrane. Changes in membrane potential can alter the distance or orientation of the dyes, leading to a change in FRET efficiency. The use of a caged fluorophore would allow for the initiation of this measurement at a precise time.
Methodological Considerations and Challenges in Research
Considerations for Live-Cell Imaging Applications
Live-cell imaging with caged fluorescein (B123965) maleimide (B117702) offers a powerful tool for studying dynamic cellular processes with high spatiotemporal resolution. However, the success of these experiments hinges on addressing key challenges related to the probe's interaction with the cellular environment and the imaging process itself.
A primary hurdle in live-cell applications is the delivery of the caged fluorescein maleimide into the cell's interior. The cell membrane acts as a significant barrier to the entry of many molecules, including fluorescent probes. nih.gov The hydrophobicity of caged fluorescein can lead to poor water solubility, often requiring the use of organic solvents like DMSO or DMF to prepare stock solutions. nih.gov While these solvents can aid in solubilizing the probe, high concentrations can be detrimental to cell health, potentially disrupting protein conformation and function. nih.gov
Strategies to overcome this permeability issue include:
Microinjection: This technique directly introduces the probe into a limited number of cells, but it is an invasive method that can cause cell damage. nih.gov
Chemical Modifications: Modifying the caged construct to be more neutral and lipophilic can enhance its ability to passively diffuse across the cell membrane. Once inside the cell, intracellular enzymes can cleave the modifying groups, trapping the now-charged and hydrophilic probe within the cytosol. nih.gov
Optimizing Delivery Conditions: Careful titration of the probe concentration and the percentage of organic solvents is necessary to maximize uptake while minimizing cellular stress.
The inherent complexity of the intracellular environment also presents a challenge, as nonspecific binding of the probe to cellular components can increase background fluorescence. nih.gov
The very light used to uncage and excite the fluorescein can be damaging to living cells, a phenomenon known as phototoxicity. researchgate.netoxinst.com High-intensity or prolonged exposure to UV or blue light can generate reactive oxygen species, leading to cellular stress, membrane blebbing, and even cell death. nih.govoxinst.com This can compromise the integrity of the experiment and lead to artifactual observations. oxinst.com
Photobleaching, the irreversible photochemical destruction of the fluorophore, is another significant concern. oxinst.com It leads to a loss of signal over time, limiting the duration of imaging experiments and affecting the quantification of fluorescent signals.
Several strategies can be employed to mitigate these effects:
Light Sheet Microscopy: This technique illuminates the sample from the side, creating a thin plane of excitation that minimizes out-of-focus light exposure, thereby reducing both phototoxicity and photobleaching. researchgate.net
Two-Photon Excitation: Using near-infrared light for uncaging and excitation allows for deeper tissue penetration and reduces phototoxicity because the lower-energy light is less damaging to cells. nih.gov
Controlled Light Exposure: Minimizing the intensity and duration of light exposure is crucial. This can be achieved through the use of sensitive detectors, efficient optical filters, and camera-controlled shutters that precisely time the illumination. oxinst.com
Use of Photostable Fluorophores: While fluorescein is a bright fluorophore, other dyes may offer greater photostability for long-term imaging experiments.
A high signal-to-noise ratio (SNR) is essential for obtaining clear and quantifiable fluorescence images. Background fluorescence can arise from several sources, including cellular autofluorescence from endogenous molecules like flavins and NADH, and nonspecific binding of the fluorescent probe. nih.govnih.gov
Optimizing the SNR involves several key considerations:
Spectral Selection: Choosing excitation and emission wavelengths that minimize the contribution of autofluorescence is critical. Imaging at wavelengths longer than 500 nm can help avoid the excitation of common autofluorescent species. nih.gov
Minimizing Nonspecific Labeling: In applications where the maleimide group is intended to react with specific cysteine residues, it is important to block other reactive thiols in the cell to reduce background signal. nih.gov The specificity of the maleimide-thiol reaction is pH-dependent, with optimal reactivity occurring between pH 6.5 and 7.5. thermofisher.com
Efficient Uncaging: The caged form of fluorescein should have minimal fluorescence to ensure a low background before photoactivation. The efficiency of the uncaging reaction, triggered by UV light, directly impacts the brightness of the "on" state and, consequently, the SNR.
Optical Filtering: The use of high-quality band-pass and dichroic filters is essential for separating the excitation and emission light effectively, preventing bleed-through that can increase background noise. nih.gov
| Consideration | Challenge | Mitigation Strategy |
| Cell Permeability | Hydrophobic nature of caged fluorescein hinders passage through the cell membrane. nih.gov | Microinjection, chemical modification for passive diffusion, optimization of delivery conditions. nih.gov |
| Phototoxicity | High-intensity light can damage and kill live cells. researchgate.netoxinst.com | Light sheet microscopy, two-photon excitation, minimizing light exposure. nih.govresearchgate.netoxinst.com |
| Photobleaching | Irreversible loss of fluorescence limits imaging duration. oxinst.com | Light sheet microscopy, use of more photostable fluorophores, minimizing light exposure. researchgate.netoxinst.com |
| Background Fluorescence | Autofluorescence and nonspecific probe binding obscure the signal. nih.govnih.gov | Spectral selection to avoid autofluorescence, blocking nonspecific binding sites, using high-quality optical filters. nih.govnih.gov |
Minimizing Phototoxicity and Photobleaching Effects
Characterization Techniques for Caged Fluorescein Maleimide
Thorough characterization of caged fluorescein maleimide is crucial to ensure its quality, purity, and performance in biological experiments. This involves a combination of spectroscopic and quantitative methods.
Spectroscopic techniques are fundamental for verifying the properties of both the caged and uncaged forms of the molecule.
UV-Vis Absorption Spectroscopy: The caged form of fluorescein maleimide exhibits a characteristic UV absorbance spectrum. For instance, the caged form can be detected by its absorbance at around 333 nm. Upon photolysis, the spectrum shifts, and the uncaged fluorescein shows a strong absorption maximum in the blue region of the spectrum, typically around 492-494 nm. This change in the absorption spectrum can be used to monitor the uncaging reaction.
Fluorescence Spectroscopy: The key feature of a caged compound is the quenching of fluorescence in its inactive state. The caged fluorescein maleimide should exhibit minimal fluorescence. After exposure to UV light (typically 365-405 nm), the caging group is cleaved, and the bright fluorescence of the fluorescein is restored. The uncaged fluorescein has a characteristic emission maximum around 515-518 nm when excited at its absorption maximum. The fluorescence quantum yield of the uncaged fluorescein is high, approximately 0.93 in aqueous environments, indicating its efficiency as a fluorophore.
| Spectral Property | Caged Fluorescein Maleimide | Uncaged Fluorescein |
| Fluorescence | Quenched | Bright Green |
| Excitation Maximum (λex) | N/A | 492–494 nm |
| Emission Maximum (λem) | N/A | 515–518 nm |
| Molar Extinction Coefficient (ε) | N/A | 74,000–80,000 L·mol⁻¹·cm⁻¹ |
| Quantum Yield (Φ) | N/A | ~0.93 |
When using caged fluorescein maleimide to label proteins or other biomolecules, it is essential to determine the efficiency of the labeling reaction and the average number of fluorophore molecules attached to each protein molecule (fluorophore-to-protein ratio, or F/P ratio).
Chromatographic Purification: After the labeling reaction, it is crucial to remove any unreacted, or free, dye. Techniques like size-exclusion chromatography or dialysis are commonly used for this purpose. thermofisher.com Reverse-phase high-performance liquid chromatography (HPLC) can be used to separate the labeled protein from byproducts and unreacted starting materials.
Spectrophotometric Quantification: The F/P ratio can be determined using UV-Vis spectrophotometry. By measuring the absorbance of the labeled protein solution at the maximum absorbance wavelength of the protein (typically 280 nm) and the maximum absorbance of the fluorescein dye (around 494 nm), and knowing the molar extinction coefficients of both the protein and the dye, the F/P ratio can be calculated. It is important to correct the absorbance at 280 nm for the contribution from the dye.
Mass Spectrometry: High-resolution mass spectrometry can provide a precise measurement of the molecular weight of the labeled protein, confirming the covalent attachment of the caged fluorescein maleimide and allowing for the determination of the number of dye molecules per protein.
Accurate determination of the F/P ratio is critical for quantitative fluorescence studies and for ensuring the biological activity of the labeled protein is not compromised by excessive labeling.
Comparative Analysis with Other Caged Fluorophores and Labeling Strategies
Advantages of Caged Fluorescein (B123965) Maleimide (B117702) over Genetically Encoded Fluorescent Proteins
Genetically encoded fluorescent proteins (GEFPs), such as Green Fluorescent Protein (GFP) and its derivatives, have revolutionized protein visualization in living systems. physiology.org Their key advantage lies in the ability to be expressed in situ, fused to a protein of interest using standard molecular cloning techniques, which allows for tracking and imaging within live cells and organisms. nih.govfluorofinder.com However, small-molecule probes like caged fluorescein maleimide offer several distinct advantages over GEFPs.
Size and Steric Hindrance: One of the most significant drawbacks of GEFPs is their large size, typically around 25-27 kDa. nih.govfluorofinder.com This bulk can interfere with the natural folding, solubility, function, or interactions of the host protein. nih.gov In contrast, small synthetic fluorophores like fluorescein maleimide are considerably smaller, minimizing the potential for functional perturbation of the labeled biomolecule. nih.gov
Labeling Versatility: The use of GEFPs is restricted to proteins that can be genetically modified. Small-molecule probes offer greater versatility, as they can be conjugated not only to proteins but also to other classes of biomolecules, such as nucleic acids, which cannot be labeled with GEFPs. nih.gov
Photophysical Control: The photophysical properties of synthetic dyes can be finely tuned through chemical synthesis, offering a wider range of colors and characteristics than the available palette of GEFPs. annualreviews.org The caging strategy itself provides an external layer of control—activation by light—that is independent of cellular expression machinery. researchgate.net While photoactivatable fluorescent proteins exist, the uncaging mechanisms and chemistries of small-molecule probes are often better characterized and can be engineered for higher efficiency. nih.gov
Comparison with Other Caged Small-Molecule Fluorophores (e.g., Rhodamines, Coumarins)
Caged fluorescein is part of a broader class of photoactivatable small-molecule dyes. Its utility is best understood in comparison with other popular fluorophore families, such as rhodamines and coumarins, which can also be caged. nih.gov The choice between them often depends on the specific experimental requirements for spectral properties, uncaging efficiency, and photostability. annualreviews.org
The spectral characteristics of the uncaged fluorophore determine its compatibility with available light sources and filter sets, as well as its suitability for multicolor imaging. The uncaging wavelength, typically in the ultraviolet (UV) or near-UV range, is also a critical parameter. nih.govabberior.shop
Fluorescein and its derivatives are known for their bright green fluorescence. lumiprobe.com Rhodamines offer a range of colors from green to red, and coumarins typically provide blue-to-green fluorescence. annualreviews.orgacs.org The table below compares the typical spectral properties of these fluorophore classes.
Loading interactive table...
An ideal caged compound should have a high uncaging quantum yield, meaning a high probability of releasing the active fluorophore upon absorbing a photon of light. This minimizes the required light exposure and potential phototoxicity to live specimens. nih.gov The photostability of the resulting fluorophore is also crucial for long-term or intensive imaging experiments. annualreviews.org
Early caged versions of fluorescein and rhodamine, often protected with two 2-nitrobenzyl groups, suffered from low photolysis efficiency. nih.gov Significant advancements have been made, particularly with caged coumarins, which have demonstrated uncaging cross-sections (a product of extinction coefficient and uncaging quantum yield) over 100 times higher than that of traditional caged fluorescein. nih.gov However, the development of new caging groups and fluorophore scaffolds is an active area of research, leading to improved probes across all families. acs.orgmpg.de
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Spectral Properties and Optimal Excitation Wavelengths
Alternative Bioconjugation Chemistries (e.g., Click Chemistry, Staudinger Ligation)
The maleimide group in caged fluorescein maleimide targets thiol groups, which are primarily found on cysteine residues in proteins. caymanchem.com This thiol-maleimide Michael addition is a widely used bioconjugation strategy, but it is not without its limitations. uzh.chbionordika.no Several alternative bioorthogonal chemistries offer different advantages in terms of specificity, stability, and reaction kinetics.
Maleimide-Thiol Chemistry: This reaction is rapid and proceeds efficiently at a neutral pH (6.5-7.5). thermofisher.comthermofisher.com However, the resulting thioether bond can undergo a retro-Michael reaction, leading to de-conjugation, and the maleimide ring can hydrolyze at higher pH values. uzh.chnih.govutoronto.ca Furthermore, if a protein contains multiple accessible cysteine residues, the labeling may not be site-specific, resulting in a heterogeneous product. bionordika.noresearchgate.net
Click Chemistry: This term encompasses several reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
CuAAC: This reaction is extremely fast, efficient, and produces a very stable triazole linkage. nih.gov It allows for highly controlled, stoichiometric labeling. researchgate.net Its primary disadvantage is the requirement for a copper catalyst, which is toxic to living cells, largely restricting its use to in vitro applications. bionordika.nonih.gov
SPAAC: This copper-free variant reacts a strained alkyne (like DBCO) with an azide. bionordika.no It is bioorthogonal and well-suited for labeling in living systems. While generally slower than CuAAC, it is significantly faster than the Staudinger ligation. nih.gov
Staudinger Ligation: As one of the first developed bioorthogonal reactions, the Staudinger ligation forms a stable amide bond between a phosphine (B1218219) and an azide. acs.orgwiley.com It requires no catalyst and can be used in vivo. thermofisher.comwiley.com However, its utility is often limited by its slow reaction kinetics and the susceptibility of the phosphine reagent to oxidation, which can lead to low yields. utoronto.caacs.orgnih.gov
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Future Directions and Emerging Research Avenues
Development of Next-Generation Caged Fluorescein (B123965) Maleimide (B117702) Probes
The quest for enhanced performance has spurred the development of new iterations of caged fluorescein maleimide probes with superior properties. Key areas of improvement include red-shifted uncaging, multi-color imaging capabilities, and enhanced biocompatibility for targeted cellular delivery.
Red-shifted Uncaging and Multi-color Capabilities
Traditional caged fluorescein maleimide probes are typically uncaged using ultraviolet (UV) light. However, UV light can be phototoxic to cells and has limited tissue penetration. nih.gov Consequently, a significant research effort is focused on developing probes that can be activated by longer-wavelength light, a concept known as red-shifted uncaging. mdpi.com This shift towards the red end of the spectrum minimizes cellular damage and allows for deeper tissue imaging. mdpi.com
Strategies to achieve red-shifted uncaging often involve modifying the caging group or the fluorescein core itself. For instance, the incorporation of different photolabile protecting groups can alter the absorption spectrum of the caged compound. wiley-vch.de While much of the pioneering work in red-shifted photoactivation has been demonstrated with other dye families like rhodamines and cyanines, the principles are being actively applied to the fluorescein scaffold. tocris.com
The development of probes with distinct spectral properties is also crucial for multi-color imaging, enabling the simultaneous tracking of multiple molecular species. acs.org By creating a palette of caged fluorescein maleimide derivatives with different activation and emission wavelengths, researchers can visualize complex intermolecular interactions in real-time. acs.org For example, combining a green-emitting caged fluorescein probe with a red-emitting caged rhodamine probe allows for dual-color super-resolution microscopy. nih.gov
| Probe Type | Excitation (Uncaged) | Emission (Uncaged) | Key Advantage |
| Caged Fluorescein Maleimide | ~494 nm | ~518 nm | Well-established green emitter |
| Caged Rhodamine Dyes | Varies (e.g., ~550-650 nm) | Varies (e.g., ~570-670 nm) | Red-shifted, suitable for multi-color imaging |
| Caged Cyanine Dyes | Varies (e.g., >650 nm) | Varies (e.g., >670 nm) | Far-red to near-infrared emission, deep tissue imaging |
Improved Biocompatibility and Targeted Cellular Delivery
For effective use in living systems, caged fluorescein maleimide probes must be biocompatible and delivered to their specific cellular targets. nih.gov Enhancing the water solubility and reducing non-specific binding are key aspects of improving biocompatibility. acs.org One approach involves the incorporation of hydrophilic caging groups or the attachment of polyethylene (B3416737) glycol (PEG) chains to the probe. nih.gov
Targeted delivery ensures that the probe accumulates at the desired location within a cell or tissue, increasing the signal-to-noise ratio and minimizing off-target effects. nih.gov This can be achieved by conjugating the caged fluorescein maleimide to molecules with high affinity for specific cellular components. rsc.org For example, linking the probe to a peptide that binds to a particular receptor can facilitate its targeted delivery to cells expressing that receptor. rsc.org Another strategy involves using protein cage nanoparticles, which can be genetically and chemically modified to target specific cell types and deliver their cargo, including caged fluorophores. rsc.org
Integration with Advanced Imaging Modalities and Techniques
The unique properties of caged fluorescein maleimide make it highly compatible with a range of advanced imaging modalities. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), have particularly benefited from the use of photoactivatable probes. nih.gov
In PALM and STORM, the ability to activate a sparse subset of fluorophores at a time allows for their precise localization, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light. Caged fluorescein maleimide is well-suited for these techniques due to the high contrast between its "off" (caged) and "on" (uncaged) states.
STED microscopy achieves super-resolution by using a second, red-shifted laser to deplete the fluorescence from the outer region of the excitation spot, effectively narrowing the point-spread function. nih.gov Caged probes can be used in STED to control the initial population of fluorescent molecules, allowing for more precise imaging. acs.orgnih.gov The development of caged probes with improved photostability is particularly important for these photon-intensive techniques. acs.org
Expansion into Novel Biological Systems and Research Applications
The versatility of caged fluorescein maleimide continues to drive its application in new and exciting areas of biological research. nih.gov Beyond its traditional use in tracking protein dynamics, it is now being employed to study a wide array of cellular processes.
One emerging application is in the study of cell lineage and developmental biology, where the ability to label specific cells at a defined time point and track their descendants is crucial. nih.gov In neuroscience, caged fluorescein maleimide is used to map neural circuits by selectively activating and visualizing individual neurons or synapses. nih.gov
Furthermore, the principles of caging are being extended to the control of other biological molecules. For example, "caged" oligonucleotides can be used to regulate gene expression with spatial and temporal control. nih.gov In the field of drug delivery, therapeutic molecules can be attached to a caged fluorophore, allowing for their targeted release at a specific site upon photoactivation, which can be monitored via the fluorescence signal. This approach holds promise for reducing the side effects of potent drugs by confining their activity to the diseased tissue. mdpi.com
Computational Design and Prediction of Optimized Caged Systems
The rational design of next-generation caged fluorescein maleimide probes is increasingly being guided by computational methods. rsc.org Molecular modeling and quantum chemical calculations can predict the photophysical properties of novel caged compounds, accelerating the discovery of probes with desired characteristics. researchgate.netrsc.org
Computational screening can be used to evaluate large libraries of potential caging groups to identify those that will impart red-shifted uncaging properties or improved photoactivation efficiency. acs.orgnih.gov For example, density functional theory (DFT) can be used to calculate the absorption spectra of different caged fluorescein derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org
Molecular dynamics (MD) simulations can provide insights into the behavior of caged probes in a cellular environment, helping to predict their biocompatibility and cellular uptake. biorxiv.orgnih.govmpg.de These simulations can model the interactions between the probe and cellular components, such as membranes and proteins, guiding the design of probes with improved targeting and reduced non-specific binding. acs.org By combining computational prediction with experimental validation, the development of optimized caged fluorescein maleimide systems can be significantly streamlined. elifesciences.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
